molecular formula C28H25N3O3 B2796606 N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-72-3

N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No. B2796606
CAS RN: 872854-72-3
M. Wt: 451.526
InChI Key: VHCQRWQBVOCZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including efforts to improve antiallergic potency through variations in indole substituents and alkanoic chain length, has led to the identification of compounds with significant antiallergic activity. These compounds have been shown to be potent in inhibiting histamine release and interleukin production, suggesting their potential as novel antiallergic compounds (Menciu et al., 1999).

Tubulin Inhibitors

The characterization of new potent tubulin inhibitors for cancer therapy highlights the synthesis and spectroscopic analysis of compounds like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide. These findings indicate a straightforward synthetic route and potential for preclinical development as cancer therapeutics (Knaack et al., 2001).

Antimicrobial Agents

The synthesis and evaluation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have demonstrated promising antibacterial and antifungal activities. This work contributes to the search for new antimicrobial agents capable of combating pathogenic microorganisms (Debnath & Ganguly, 2015).

Learning and Memory Facilitation

Investigations into the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory in mice have led to the synthesis of compounds showing significant facilitation of these cognitive functions, underscoring their potential in treating cognitive disorders (Ming-zhu, 2012).

Sigma-1 Receptor Modulators

The synthesis of fluorinated derivatives of sigma-1 receptor modulators points to the development of compounds with potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. Such research underscores the importance of chemical modifications for enhancing biological activity and therapeutic potential (Kuznecovs et al., 2020).

Antifungal Agents

The identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents demonstrates the potential of novel compounds in addressing the need for more effective antifungal therapies. This research highlights the importance of structural modifications for improving plasmatic stability and antifungal activity (Bardiot et al., 2015).

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c32-26(30-16-8-9-17-30)19-31-18-23(22-13-5-7-15-25(22)31)27(33)28(34)29-24-14-6-4-12-21(24)20-10-2-1-3-11-20/h1-7,10-15,18H,8-9,16-17,19H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQRWQBVOCZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.